tert-Butyl (5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate
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Overview
Description
The compound “tert-Butyl (5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate” is a complex organic molecule that contains a tert-butyl group, a phenyl group, a formyl group, a 1,2,3-triazole ring, and a carbamate group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve several steps including the formation of the 1,2,3-triazole ring possibly through a Huisgen cycloaddition or “click” reaction, and the introduction of the tert-butyl carbamate group .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the formyl group could participate in nucleophilic addition reactions, and the carbamate group could undergo hydrolysis .Scientific Research Applications
Organic Synthesis Applications
tert-Butyl (5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate and its derivatives serve as crucial intermediates and building blocks in organic synthesis. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are used in the formation of N-(Boc)-protected nitrones, demonstrating their versatility as precursors for N-(Boc)hydroxylamines. These compounds are pivotal for constructing complex organic molecules due to their reactivity with organometallics, showcasing their importance in synthetic organic chemistry (Guinchard, Vallée, & Denis, 2005).
Materials Science Applications
In the realm of materials science, specific tert-butyl carbamate derivatives have been investigated for their ability to form isomorphous crystal structures and engage in simultaneous hydrogen and halogen bonds. This feature is particularly intriguing for the design of novel materials with predefined properties. For example, tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate showcases bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, which are essential for developing materials with specific optical or mechanical properties (Baillargeon et al., 2017).
Potential Medical Applications
Though direct medical applications of this compound were not highlighted in the literature provided, the synthesis and functionalization of related carbamates hint at their potential utility in drug design and development. Carbamate derivatives often exhibit biological activities, including antimicrobial properties, which could be leveraged in pharmaceutical research. For instance, tert-butyl carbazate derivatives have shown promise in antimicrobial activity studies, suggesting that structurally related compounds like this compound may also hold medicinal value (Ghoneim & Mohamed, 2013).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities .
Properties
IUPAC Name |
tert-butyl N-(5-formyl-1-phenyltriazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-14(2,3)21-13(20)15-12-11(9-19)18(17-16-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNACRANUXBOLBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=N1)C2=CC=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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